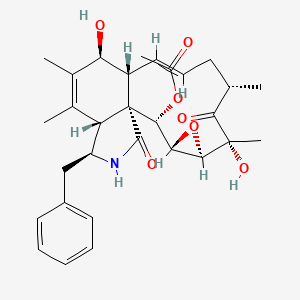

Epoxycytochalasin C, 19,20-

描述

19,20-Epoxycytochalasin C is a fungal secondary metabolite first isolated from Rosellinia sanctae-cruciana and other fungi, including Xylaria spp. [1]. Its structure (C30H35NO7) features a cytochalasin backbone with a hydroxyl group at the C7 position and an epoxide ring spanning C19 and C20 [3]. These structural elements are critical for its potent cytotoxic activity, particularly against colon cancer cell lines (e.g., IC50 = 650 nM in HT-29 cells) [1]. The compound induces S-phase cell cycle arrest and caspase-3/7-mediated apoptosis, likely via selective inhibition of cyclin-dependent kinase 2 (CDK2; IC50 ≈ 0.9 μM) [1].

属性

分子式 |

C30H37NO7 |

|---|---|

分子量 |

523.6 g/mol |

IUPAC 名称 |

[(1R,2S,3S,5R,6R,8S,10E,12R,13S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadeca-10,14-dien-2-yl] acetate |

InChI |

InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15,20-24,26-27,33,36H,10,14H2,1-5H3,(H,31,35)/b13-9+/t15-,20-,21-,22-,23+,24+,26+,27+,29-,30-/m0/s1 |

InChI 键 |

ZOSGFLUFAVFHCM-OVLWGNJGSA-N |

手性 SMILES |

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2([C@@H]([C@H]4[C@@H](O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)C)O |

规范 SMILES |

CC1CC=CC2C(C(=C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)C)O |

产品来源 |

United States |

准备方法

Fungal Fermentation and Initial Extraction

The primary source of 19,20-epoxycytochalasin C is fungal fermentation, with strains such as Rosellinia sanctae-cruciana and Nemania sp. UM10M being prominent producers.

Fungal Strain Cultivation

Fungal strains are typically cultured in potato dextrose broth (PDB) under aerobic conditions. For Rosellinia sanctae-cruciana, seed cultures are incubated at 28°C for 3 days in shaking conditions (150 rpm), followed by large-scale fermentation in 40 flasks (1 L each) for 10 days. Nemania sp. UM10M is grown in malt extract peptone (MEP) medium, with mycelia harvested after 21 days.

Extraction and Crude Isolation

Post-fermentation, the broth is filtered, and the filtrate is extracted with ethyl acetate (EtOAc). The organic phase is concentrated under reduced pressure to yield a crude extract. For Rosellinia sanctae-cruciana, this step yields approximately 15–20 g of crude extract per 10 L of culture.

Table 1: Key Fermentation Parameters

| Parameter | Rosellinia sanctae-cruciana | Nemania sp. UM10M |

|---|---|---|

| Medium | Potato dextrose broth | Malt extract peptone |

| Incubation Time | 10 days | 21 days |

| Temperature | 28°C | 25°C |

| Agitation | 150 rpm | Static |

| Yield (crude extract) | 1.5–2.0 g/L | 0.8–1.2 g/L |

Chromatographic Purification

Semipreparative High-Performance Liquid Chromatography (HPLC)

The crude extract is subjected to semipreparative HPLC for targeted isolation. A reversed-phase C18 column (e.g., Agilent RP-18, 250 × 9.4 mm, 5 µm) is employed with a gradient of acetonitrile (MeCN) and water containing 0.1% formic acid.

Typical HPLC Conditions:

- Flow Rate : 2.0 mL/min

- Gradient : 20–60% MeCN over 20 min, 60–90% MeCN over 10 min

- Detection : UV at 210 nm and 254 nm

For Rosellinia sanctae-cruciana, this method isolates 19,20-epoxycytochalasin C at a retention time (tR) of 19.7 min, yielding 3 mg per 100 mg of crude extract.

Chemical Modification and Oxidation

Dess-Martin Periodinane Oxidation

19,20-Epoxycytochalasin C undergoes oxidation at the C7 hydroxyl group to form a ketone derivative. A solution of Dess-Martin periodinane (1 mg/mL in dichloromethane) is added to 19,20-epoxycytochalasin C (10 mg/mL in DCM) and stirred for 24 h. The reaction is quenched with methanol, and the product is purified via HPLC (C18 column, 30–38% MeCN gradient).

Table 2: Oxidation Reaction Outcomes

| Parameter | Parent Compound | Oxidized Metabolite |

|---|---|---|

| Molecular Formula | C30H37NO7 | C30H35NO7 |

| Molecular Weight | 523.6 g/mol | 522.2 g/mol |

| IC50 (HT-29) | 650 nM | >10 µM |

| Cytotoxicity Retention | 16-fold reduction | – |

Analytical Characterization

化学反应分析

Oxidation of the C7 Hydroxyl Group

The most extensively studied reaction involves oxidation at the C7 position of 19,20-epoxycytochalasin C. This transformation occurs via:

-

Mechanism : The hydroxyl (-OH) group at C7 oxidizes to a ketone (-C=O), resulting in a metabolite with a molecular formula of

(2 Da lighter than the parent compound) .

Key Analytical Data:

| Parameter | Parent Compound (19,20-Epoxycytochalasin C) | Oxidized Metabolite |

|---|---|---|

| Molecular Weight (Da) | 524.25 | 522.25 |

| NMR Shift (C7) | δ 3.2 ppm (H8) | δ 198.98 ppm (C7) |

| Cytotoxicity (IC | ||

| ) | 650 nM (HT-29 cells) | >10 μM |

This oxidation reduces cytotoxic potency by 16-fold , confirming the critical role of the C7 hydroxyl group in bioactivity .

Metabolic Transformation in Cancer Cell Lines

Liquid chromatography–mass spectrometry (LC–MS/MS) profiling revealed in-cell oxidation of 19,20-epoxycytochalasin C:

-

Metabolite Identification : The oxidized metabolite co-eluted with chemically synthesized standards, confirming structural similarity .

-

Biological Impact :

Structural Confirmation via Spectroscopy

Post-reaction analysis employed:

-

NMR Spectroscopy : HMBC correlations from H12 (δ 1.5 ppm) and H8 (δ 3.2 ppm) to C7 (δ 198.98 ppm) confirmed ketone formation .

-

High-Resolution MS : Observed

522.2486 [M + H]

matched the theoretical value (Δ = 0 ppm) .

Implications for Drug Development

科学研究应用

Scientific Research Applications of 19,20-Epoxycytochalasin C

19,20-Epoxycytochalasin C is a cytochalasin that has been isolated from a fungal (Rosellinia sanctae-cruciana) crude extract . Cytochalasins are natural products that are abundant and possess a wide range of biological activities .

Antifungal Applications

19,20-Epoxycytochalasin Q (ECQ), a similar compound, has been reported to exhibit antifungal activity against the model yeast Saccharomyces cerevisiae . The mechanisms of action of ECQ involve RAS and Srv2-associated actin aggregation, alteration of drug efflux transporters, and loss of plasma membrane integrity . ECQ eventually causes cell death through the inhibition of actin depolymerization and excessive reactive oxygen species (ROS) generation .

Xylaria species extract displays antifungal activity and contains medicinal agents that inhibit fungal plant pathogens . A cultural extract of the fungal Xylaria sp. BCC 1067 was reported as a potential source of novel antifungal agents . 19,20-Epoxycytochalasin Q (ECQ) is present in the extract of Xylaria sp. BCC 1067 . ECQ possesses biological activities, including antibacterial and antiplasmodial properties .

ECQ can inhibit hyphal and biofilm formation of C. albicans . The reduction of the biofilm complex network observed after ECQ treatments implies morphological and mechanical changes to the yeast cell surface and membrane that likely lead to damages of intracellular structures and functions of organelles and other cellular components .

Anticancer Applications

A cytotoxicity assay with sulforhodamine B was performed on a series of cancer cell lines: HT-29, A-549, PC-3, HCT-116, SW-620, and MCF-7 . Cell proliferation in HT-29 cells was markedly reduced by 50–80% with 19,20-epoxycytochalasin C treatment compared to control . Significant dose-dependent decreases in cell proliferation of A-549, HCT-116, MCF-7, and SW-620 were observed, whereas in normal breast epithelial cells, FR-2, no detrimental decrease in cell viability was observed and proved to be more selective . This inferred the special efficacy of 19,20-epoxycytochalasin C for targeted therapy for colon cancer .

The effect of various analogues of 19,20-epoxycytochalasin C on cancer cell proliferation was determined by performing the SRB assay in different human cancer cell lines . Cells were treated with specified concentrations of 19,20-epoxycytochalasin C (0.25, 0.5, 1, 2.5, 5, 7.5, and 10 μM) for 48 h .

In an in vivo study, the efficacy of 19,20-epoxycytochalasin C was evaluated using a carcinogen-induced colon cancer model. After tumor development, animals were treated with 19,20-epoxycytochalasin C for 30 days, and tissue samples were analyzed for histopathological studies .

Antiplasmodial Applications

All three compounds showed potent in vitro antiplasmodial activity and phytotoxicity with no cytotoxicity to Vero cells . These compounds exhibited moderate to weak cytotoxicity to some of the cell lines of a panel of solid tumor (SK-MEL, KB, BT-549, and SK-OV-3) and kidney epithelial cells (LLC-PK11) . Evaluation of in vivo antimalarial activity of 19,20-epoxycytochalasin C in a mouse model at a 100 mg/kg dose showed that this compound had weak suppressive antiplasmodial activity and was toxic to animals .

Cytotoxicity Profiling of Isolated Cytochalasins

| FR-2 | A-549 | SW-620 | HT-29 | HCT-116 | PC-3 | |

|---|---|---|---|---|---|---|

| 19,20-epoxycytochalasin C |

作用机制

Epoxycytochalasin C, 19,20- exerts its effects primarily by binding to actin filaments, disrupting their polymerization and affecting various cellular processes. The compound targets the actin cytoskeleton, leading to changes in cell shape, motility, and division . Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anti-cancer therapies .

相似化合物的比较

Structural and Functional Differences

The biological activity of 19,20-epoxycytochalasins is highly dependent on substituents and stereochemistry. Key analogues include:

| Compound | Structural Features | Source Organism | Key Bioactivities |

|---|---|---|---|

| 19,20-Epoxycytochalasin C | C7 hydroxyl, 19,20-epoxide | Rosellinia sanctae-cruciana, Xylaria spp. | IC50 = 650 nM (HT-29); CDK2 inhibition; S-phase arrest [18] |

| 19,20-Epoxycytochalasin D | C7 hydroxyl replaced by keto group, 19,20-epoxide | Xylaria hypoxylon | More potent than cytochalasin D in tumor inhibition; poor water solubility [18] |

| 19,20-Epoxycytochalasin N | Additional double bond at C13-C14, 19,20-epoxide | Rosellinia rickii | Moderate cytotoxicity (IC50 = 1.34–19.02 μg/mL); weaker than C and D [18] |

| Deacetyl-19,20-epoxycytochalasin C | Lacks acetyl group at C7 | Xylaria obovata | Reduced cytotoxicity (IC50 >10 μM) compared to parent compound [15] |

| 19,20-Epoxycytochalasin Q | Exocyclic methylene at C12, 19,20-epoxide | Xylaria spp. | Weak cytotoxic activity; enhances azole antifungal action via ROS-mediated cell death [24] |

Key Findings :

- C7 Hydroxyl Group : Oxidation of the C7 hydroxyl to a keto group (e.g., in Dess–Martin-oxidized 19,20-epoxycytochalasin C) reduces cytotoxicity by 16-fold (IC50 >10 μM vs. 650 nM for parent compound) [1].

- Epoxide Ring: The 19,20-epoxide enhances activity compared to non-epoxidized analogues (e.g., cytochalasin D vs. 19,20-epoxycytochalasin D) [13].

- Stereochemistry : Optical isomers like 19,20-epoxycytochalasin N1 exhibit distinct cytotoxicity profiles, emphasizing stereochemical sensitivity [2].

Cytotoxicity Profiles

| Compound | IC50 (HT-29 Colon Cancer) | IC50 (MCF-7 Breast Cancer) | Selectivity for Cancer vs. Normal Cells |

|---|---|---|---|

| 19,20-Epoxycytochalasin C | 650 nM | 1.3 μM | High (FR-2 normal cells: IC50 >30 μM) [1] |

| 19,20-Epoxycytochalasin D | 890 nM | 2.5 μM | Moderate [18] |

| 19,20-Epoxycytochalasin N1 | 1.34 μg/mL (~2.5 μM) | 19.02 μg/mL (~36 μM) | Low [2] |

| Cytochalasin D | 1.2 μM | 3.8 μM | Low [7] |

Mechanism of Action

Solubility and Pharmacokinetics

- 19,20-Epoxycytochalasin C: Soluble in methanol, DMSO; poor aqueous solubility limits in vivo use [1].

- 19,20-Epoxycytochalasin D : Similar solubility profile; requires formulation for preclinical studies [13].

生物活性

19,20-Epoxycytochalasin C is a member of the cytochalasin family of compounds, which are known for their significant biological activities, particularly in cancer research and antifungal applications. This article explores the biological activity of 19,20-epoxycytochalasin C, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Overview of Cytochalasins

Cytochalasins are natural products derived from fungi that inhibit actin polymerization, leading to various cellular effects. They have been studied for their potential in cancer therapy and as antifungal agents. The structural modifications in cytochalasins significantly influence their biological activities.

19,20-Epoxycytochalasin C is characterized by the presence of an epoxy group at positions 19 and 20. This unique structure contributes to its biological potency. The compound has been shown to exhibit cytotoxicity against various cancer cell lines.

Cytotoxicity Studies

Recent studies have demonstrated that 19,20-epoxycytochalasin C exhibits significant cytotoxic effects on several cancer cell lines, including HT-29 (colorectal), A-549 (lung), PC-3 (prostate), HCT-116 (colon), SW-620 (colon), and MCF-7 (breast) cells. The compound's half-maximal inhibitory concentration (IC50) values indicate its potency:

| Cell Line | IC50 (nM) |

|---|---|

| HT-29 | 650 |

| A-549 | Not reported |

| PC-3 | Not reported |

| HCT-116 | Not reported |

| SW-620 | Not reported |

| MCF-7 | Not reported |

The cytotoxicity of 19,20-epoxycytochalasin C is notably higher than that of its oxidized metabolite, which has an IC50 greater than 10 μM, indicating a loss of activity due to oxidation at the C7 position .

The primary mechanism through which 19,20-epoxycytochalasin C exerts its effects is by disrupting the actin cytoskeleton. This disruption affects various cellular processes such as:

- Cell Cycle Regulation : The compound has been shown to impact cell cycle progression, particularly through inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Biofilm Formation : In addition to its cytotoxic effects, 19,20-epoxycytochalasin C has demonstrated the ability to inhibit biofilm formation in pathogenic fungi like Candida albicans, suggesting its potential as an antifungal agent .

Case Studies and Research Findings

- Cytotoxicity Profiling : A study utilizing tandem mass spectrometry (MS) revealed that 19,20-epoxycytochalasin C has a pronounced effect on cancer cell lines compared to other cytochalasins. The study highlighted the importance of specific functional groups in determining the biological activity of cytochalasins .

- Antifungal Activity : In research focused on Xylaria sp., it was found that derivatives like 19,20-epoxycytochalasin Q exhibited antibacterial and antiplasmodial properties. The study emphasized that these compounds could sensitize yeast cells lacking specific ergosterol biosynthetic genes, leading to increased susceptibility to treatment .

- Mechanistic Insights : Further investigations into the effects of 19,20-epoxycytochalasin C on yeast models demonstrated significant alterations in sterol biosynthesis pathways. This highlights the compound's ability to disrupt cellular integrity and function through modulation of lipid metabolism .

常见问题

Q. How is the absolute configuration of 19,20-Epoxycytochalasin C determined?

The absolute configuration is resolved using a combination of spectroscopic methods (NMR, HRESIMS) and X-ray crystallography. For example, stereochemical assignments are confirmed via NOESY correlations (e.g., H3-23/H-19, H-19/H3-25) and single-crystal X-ray diffraction . Comparative analysis with biosynthetically related analogs (e.g., 19,20-Epoxycytochalasin D) further validates the configuration .

Q. What methods are used to isolate 19,20-Epoxycytochalasin C from fungal sources?

Isolation typically involves bioassay-guided fractionation of fungal extracts (e.g., Xylaria spp.) using techniques like preparative thin-layer chromatography (PTLC) with solvent systems such as 0.4% MeOH in CHCl₃. This method effectively separates epoxycytochalasins from complex mixtures .

Q. What are the primary biological activities of 19,20-Epoxycytochalasin C?

The compound exhibits potent antiplasmodial activity against Plasmodium falciparum (MIC = 0.4 ng/ml) and phytotoxicity, with no cytotoxicity in certain mammalian cell lines (e.g., Vero). However, it shows cell line-specific cytotoxicity (e.g., IC₅₀ = 7.84 µM in BT-549) .

Advanced Research Questions

Q. How do stereochemical variations in epoxycytochalasins impact bioactivity?

Epimerization at key positions (e.g., C-4) alters interactions with molecular targets. For instance, C-4 epimers of 19,20-Epoxycytochalasin C exhibit distinct NOESY correlations and diamagnetic shielding effects, influencing cytotoxicity and actin-binding affinity .

Q. How can researchers resolve contradictions in cytotoxicity data across studies?

Discrepancies arise from cell line specificity (e.g., activity in B16 melanoma vs. inactivity in SK-MEL). Standardized assays (e.g., consistent cell passage numbers, ATP-based viability tests) and comparative metabolomic profiling are critical for reconciling data .

Q. What strategies are used to study the biosynthetic pathways of epoxycytochalasins?

Isotopic labeling (e.g., ¹³C-glucose tracing in fungal cultures) and gene cluster analysis (e.g., polyketide synthase genes in Xylaria) help map precursor incorporation and post-modification steps like epoxidation .

Q. How does 19,20-Epoxycytochalasin C compare to analogs in actin filament disruption?

Unlike cytochalasin D (which severs actin filaments), epoxycytochalasin C stabilizes F-actin via steric hindrance at the 19,20-epoxide group. Fluorescence microscopy and actin polymerization assays (e.g., pyrene-actin kinetics) quantify these differences .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for Structural Elucidation

Q. Table 2: Cytotoxicity Profile Across Cell Lines

| Cell Line | IC₅₀ (µM) | Activity Notes | Reference |

|---|---|---|---|

| B16 Melanoma | 7.84 | Anti-tumor via creatine metabolism | |

| LLC-PK11 | 8.4 | Cytotoxic, actin disruption | |

| SK-MEL | >10 | No activity | |

| Vero | >10 | Non-toxic |

Key Considerations for Experimental Design

- Sample Purity : Use PTLC or HPLC (C18 columns, MeCN/H₂O gradients) to achieve >95% purity, as impurities can skew bioactivity results .

- Biological Replicates : Include ≥3 replicates in cytotoxicity assays to account for cell line heterogeneity .

- Stereochemical Validation : Always corroborate NMR data with X-ray or ECD calculations to avoid misassignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。